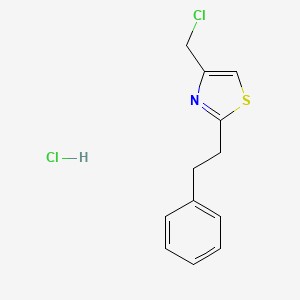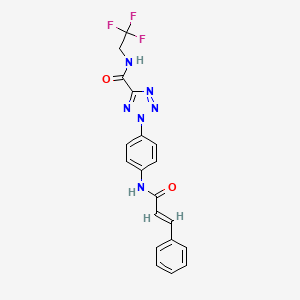
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole derivative that has been synthesized through various methods and has shown potential applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Corrosion Inhibition
Inhibition Activity of Thiazole Hydrazones Towards Mild Steel Corrosion
Thiazole hydrazones, including derivatives of 4-(4-methoxy-phenyl)-thiazole, have been investigated for their potential to inhibit mild steel corrosion in acid media. These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes of corrosion, which could imply the utility of similar thiazole compounds in corrosion protection applications (Turuvekere K. Chaitra et al., 2016).
Photophysical Properties
Excited-State Intramolecular Proton Transfer (ESIPT) Processes
Research on fluorophores derived from 2-(2'-hydroxyphenyl)thiazole, including 4-chloromethyl derivatives, has shed light on their ESIPT processes. These studies highlight the significant photophysical properties of thiazole derivatives and their potential applications in fluorescent probes and sensors (Xiuning Liang & H. Fang, 2021).
Synthesis and Molecular Structure
Synthesis of Thiazole Derivatives
The synthesis of new thiazole derivatives, including discussions on their molecular structures, has been a topic of interest. These studies provide insights into the synthetic routes and structural characteristics of thiazole compounds, which are essential for their application in various scientific research areas (Liu et al., 2008).
Quantum Chemical and Molecular Dynamics
Investigation on Corrosion Inhibition Mechanisms
Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole derivatives. These studies help in understanding the interaction between thiazole compounds and metal surfaces, providing valuable information for designing effective corrosion inhibitors (S. Kaya et al., 2016).
Applications in Fluorescence and Probing
Fluorescent Probing for Cysteine Detection
Novel thiazole-based fluorescent probes have been developed for selective and sensitive detection of cysteine, demonstrating the applicability of thiazole derivatives in bioimaging and analytical chemistry (Yuewen Yu et al., 2018).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVSMAPBUYXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)



![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2944058.png)